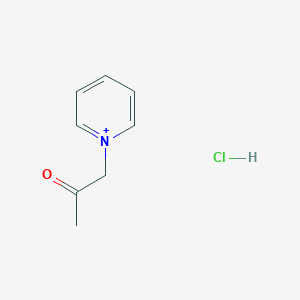
1-Pyridin-1-ium-1-ylpropan-2-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyridin-1-ium-1-ylpropan-2-one;hydrochloride is a compound that belongs to the class of pyridinium salts. Pyridinium salts are known for their wide range of applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a pyridinium ion, which is a positively charged nitrogen-containing heterocycle, and a propanone group, which is a ketone.
Vorbereitungsmethoden
The synthesis of 1-Pyridin-1-ium-1-ylpropan-2-one;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of pyridine with a suitable alkylating agent, such as 1-chloropropan-2-one, in the presence of a base. The reaction typically proceeds under mild conditions and results in the formation of the desired pyridinium salt. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Pyridin-1-ium-1-ylpropan-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ion to a dihydropyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. .
Wissenschaftliche Forschungsanwendungen
1-Pyridin-1-ium-1-ylpropan-2-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and catalysts
Wirkmechanismus
The mechanism of action of 1-Pyridin-1-ium-1-ylpropan-2-one;hydrochloride involves its interaction with specific molecular targets. The pyridinium ion can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound may also inhibit certain enzymes or receptors, thereby modulating specific cellular pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-Pyridin-1-ium-1-ylpropan-2-one;hydrochloride can be compared with other similar compounds, such as:
1-(Pyridin-2-yl)propan-1-one: This compound lacks the pyridinium ion and has different chemical properties and reactivity.
Pyridinium chloride: A simpler pyridinium salt that is widely used in organic synthesis.
Nicotinamide adenine dinucleotide (NADH): A biologically active pyridinium compound involved in redox reactions in cells. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H11ClNO+ |
|---|---|
Molekulargewicht |
172.63 g/mol |
IUPAC-Name |
1-pyridin-1-ium-1-ylpropan-2-one;hydrochloride |
InChI |
InChI=1S/C8H10NO.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6H,7H2,1H3;1H/q+1; |
InChI-Schlüssel |
JHYYWKUENNZTMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C[N+]1=CC=CC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



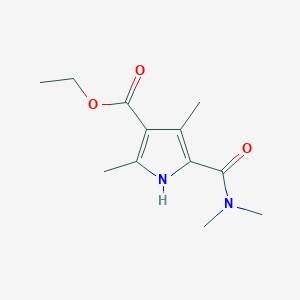


![n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline](/img/structure/B11949604.png)
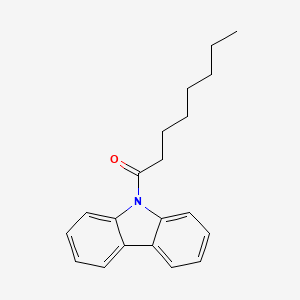

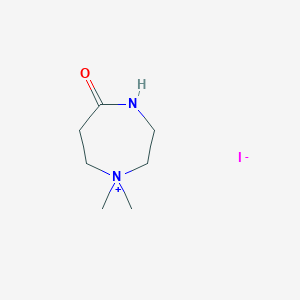

![Benzyl 3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate](/img/structure/B11949644.png)
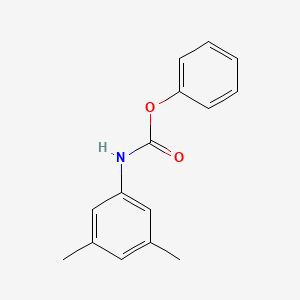
![Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate](/img/structure/B11949657.png)
![Methyl 3-[(2,2-dimethylpropanoyl)amino]benzoate](/img/structure/B11949660.png)

